![molecular formula C19H17N3O3 B14489021 Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate CAS No. 63260-95-7](/img/structure/B14489021.png)
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate is an azo dye derivative that incorporates an indole moiety. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in various industries due to their vibrant colors and stability. The incorporation of the indole moiety enhances the compound’s bioactive properties, making it of significant interest in pharmaceutical and scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate typically involves a coupling reaction between an aromatic amine and a diazonium salt. The process begins with the diazotization of 1-acetyl-1H-indole-3-amine using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with ethyl 4-aminobenzoate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of azo dyes, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a chromophore in the study of molecular interactions and as a probe in spectroscopic analyses.
Biology: Investigated for its potential as a DNA-binding agent and its effects on cellular processes.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of light-controlled polymers and as a colorant in various products
Mécanisme D'action
The mechanism of action of Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, it can inhibit enzymes involved in inflammatory processes or induce apoptosis in cancer cells by interacting with specific cellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate: Known for its vibrant color and bioactive properties.
Ethyl (E)-4-(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate: Exhibits nonlinear optical properties and is used in optical computing and holography.
Ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: Active against Mycobacterium tuberculosis and other pathogens.
Uniqueness
This compound stands out due to its combination of the indole moiety and azo group, which imparts unique bioactive properties and vibrant coloration. Its versatility in various scientific and industrial applications further highlights its significance .
Propriétés
Numéro CAS |
63260-95-7 |
|---|---|
Formule moléculaire |
C19H17N3O3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
ethyl 4-[(1-acetylindol-3-yl)diazenyl]benzoate |
InChI |
InChI=1S/C19H17N3O3/c1-3-25-19(24)14-8-10-15(11-9-14)20-21-17-12-22(13(2)23)18-7-5-4-6-16(17)18/h4-12H,3H2,1-2H3 |
Clé InChI |
IAZHJFBDFZYXNZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CN(C3=CC=CC=C32)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


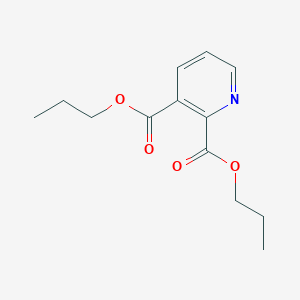
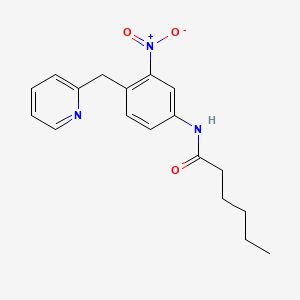
phosphane](/img/structure/B14488952.png)

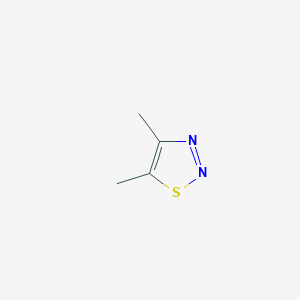
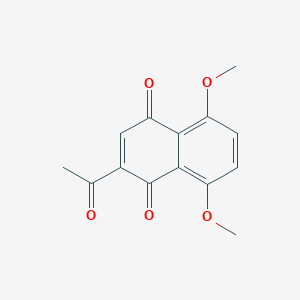

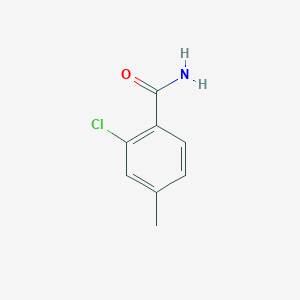

![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
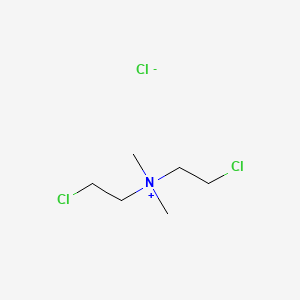
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)
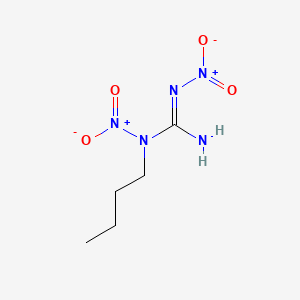
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
